
Ergosterol hydrogen succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosterol hydrogen succinate is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa Ergosterol is analogous to cholesterol in animal cells and plays a crucial role in maintaining cell membrane integrity and fluidity this compound is synthesized by esterifying ergosterol with succinic acid, resulting in a compound with enhanced solubility and bioavailability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ergosterol hydrogen succinate typically involves the esterification of ergosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ergosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ergosterol peroxide, which has potential antifungal properties.
Reduction: Reduction reactions can convert this compound back to ergosterol.
Substitution: The succinate group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ergosterol peroxide.
Reduction: Ergosterol.
Substitution: Various ergosterol derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Ergosterol hydrogen succinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: The compound is used to study the role of sterols in cell membrane structure and function.
Medicine: this compound has potential therapeutic applications, including antifungal and anticancer properties. It is also used in the development of drug delivery systems.
Industry: The compound is used in the production of steroid drugs and as a bioactive ingredient in various formulations.
Wirkmechanismus
Ergosterol hydrogen succinate exerts its effects by integrating into cell membranes and altering their properties. The succinate group enhances the compound’s solubility, allowing it to interact more effectively with membrane-bound proteins and enzymes. This interaction can disrupt the function of fungal cell membranes, leading to cell death. The compound also has potential anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cholesterol: Found in animal cell membranes, cholesterol is structurally similar to ergosterol but differs in its biological functions.
Stigmasterol: A plant sterol with similar structural features but different biological activities.
Sitosterol: Another plant sterol with applications in lowering cholesterol levels in humans.
Uniqueness: Ergosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to ergosterol. This makes it a valuable compound for pharmaceutical applications, particularly in the development of antifungal and anticancer therapies. Its ability to integrate into cell membranes and disrupt their function sets it apart from other sterols.
Eigenschaften
CAS-Nummer |
14884-92-5 |
|---|---|
Molekularformel |
C32H48O4 |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
4-[[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O4/c1-20(2)21(3)7-8-22(4)26-11-12-27-25-10-9-23-19-24(36-30(35)14-13-29(33)34)15-17-31(23,5)28(25)16-18-32(26,27)6/h7-10,20-22,24,26-28H,11-19H2,1-6H3,(H,33,34)/b8-7+ |
InChI-Schlüssel |
DGRKFKQXESLUJC-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
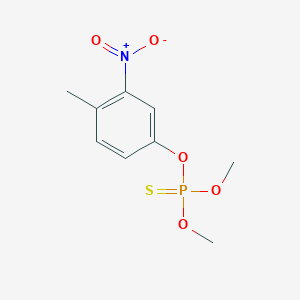
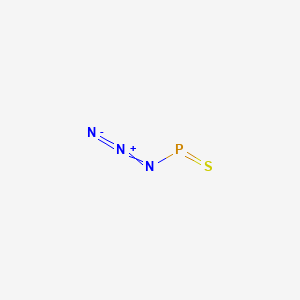

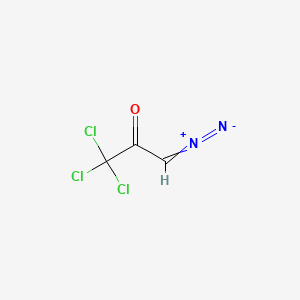
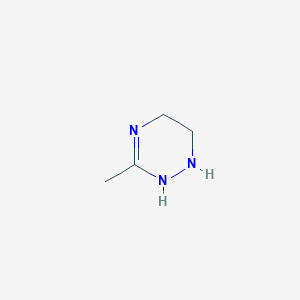
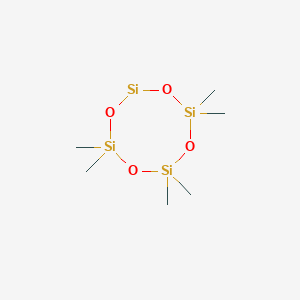
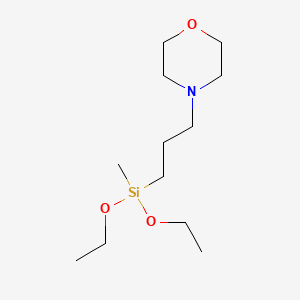
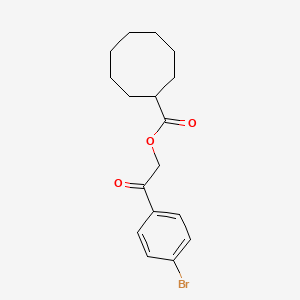
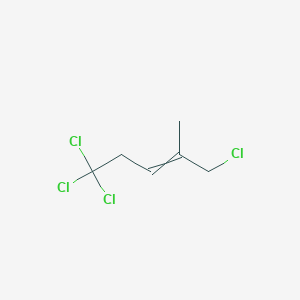
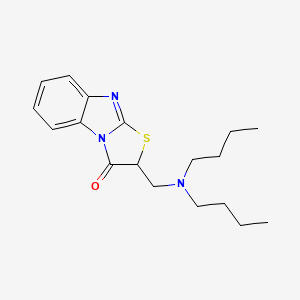
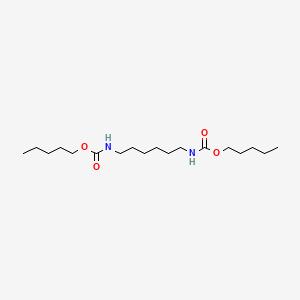
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
